5'-Methyl-1'-(2-(m-tolyloxy)ethyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one
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Description
5'-Methyl-1'-(2-(m-tolyloxy)ethyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one is a useful research compound. Its molecular formula is C21H23NO4 and its molecular weight is 353.4g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Highly Diastereoselective Synthesis : A study demonstrated the efficient and highly diastereoselective catalyst-free cyclopropanation of substituted 3-methyleneindolin-2-ones to yield spiro[cyclopropane-1,3′-indolin]-2′-ones, showcasing advanced synthetic strategies for spiro compounds (Maurya et al., 2014).
Novel Synthetic Pathways : Research on creating new synthetic pathways to spiro[cyclohexane-1,3′-indoline]-2′,4-diones has been reported, providing insights into the synthesis of structurally complex spiro compounds (Beccalli et al., 2003).
One-Pot Synthesis : The development of a direct one-pot synthesis technique for spiro indolone derivatives highlights the efficiency of modern synthetic methods in producing complex heterocyclic compounds (Atta, 2006).
Efficient Synthesis in Ionic Liquid : A study provided an efficient synthetic protocol for the construction of spiro[cyclohexane-1,3′-indolin]-3-en-2′-ones using ionic liquids, emphasizing the role of green chemistry in synthesizing spiro compounds (Yang et al., 2018).
Applications in Material Science and Catalysis
Toughening Polylactide : Research into the synthesis of spiro compounds derived from lactide for the purpose of toughening polylactide demonstrates the application of these compounds in material science, specifically in enhancing the physical properties of biodegradable polymers (Jing & Hillmyer, 2008).
Catalyst Development : The use of TiCl4 for the tandem construction of C-C and C-O bonds in a one-pot, atom-economical synthesis of spiro-oxindoles showcases the catalytic applications of spiro compounds in facilitating complex chemical reactions (Basavaiah et al., 2005).
Properties
IUPAC Name |
5'-methyl-1'-[2-(3-methylphenoxy)ethyl]spiro[1,3-dioxane-2,3'-indole]-2'-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-15-5-3-6-17(13-15)24-12-9-22-19-8-7-16(2)14-18(19)21(20(22)23)25-10-4-11-26-21/h3,5-8,13-14H,4,9-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJHYGVJKXKTGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=C(C=C(C=C3)C)C4(C2=O)OCCCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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